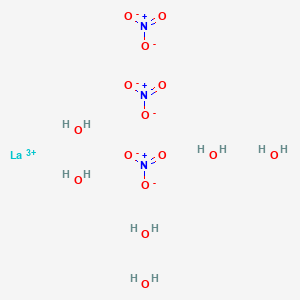

Lanthanum(III) nitrate hexahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthanum(III) nitrate hexahydrate is an inorganic compound with the chemical formula La(NO₃)₃·6H₂O. It is a colorless crystalline substance that is highly soluble in water, acetone, and ethanol. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: Lanthanum(III) nitrate hexahydrate is typically synthesized by reacting lanthanum oxide (La₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows:

La2O3+6HNO3→2La(NO3)3+3H2O

This reaction results in the formation of lanthanum nitrate, which can then be crystallized to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, the production of lanthanum nitrate hexahydrate involves similar chemical reactions but on a larger scale. The process includes the purification of lanthanum from its ores, followed by the reaction with nitric acid to produce the nitrate salt. The resulting solution is then evaporated to yield the hexahydrate crystals .

化学反应分析

Thermal Decomposition

The compound decomposes under controlled heating to yield lanthanum oxide:

Reaction :

4La NO3 3⋅6H2O→2La2O3+12NO2+3O2+24H2O

Key Observations

-

Oxide Formation : Complete decomposition to La₂O₃ occurs at temperatures exceeding 400°C .

-

Gas Evolution : Releases NO₂ and O₂, indicating redox activity .

Formation of Double Salts

Lanthanum nitrate readily forms double salts with nitrates of alkaline earth metals and ammonium:

| Co-Reactant | Formula of Double Salt | Application |

|---|---|---|

| Mg(NO₃)₂ | LaMg(NO₃)₅·nH₂O | Catalysis and material synthesis |

| Ca(NO₃)₂ | LaCa(NO₃)₅·nH₂O | Phosphor precursor |

| NH₄NO₃ | La(NH₄)(NO₃)₄·nH₂O | Solvent-free organic reactions |

These salts crystallize from stoichiometric aqueous mixtures and exhibit enhanced stability compared to the parent nitrate .

Substitution Reactions

The nitrate ligands in La(NO₃)₃·6H₂O can be replaced by other anions under specific conditions:

Examples

| Reagent | Conditions | Product |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in H₂SO₄ | La₂(SO₄)₃ + HNO₃ |

| Sodium Hydroxide (NaOH) | Aqueous, pH > 10 | La(OH)₃ precipitate |

| Oxalic Acid (H₂C₂O₄) | Ethanol medium | La₂(C₂O₄)₃·10H₂O |

These reactions are critical for synthesizing lanthanum-based materials like oxides and coordination complexes .

Redox Activity

As a strong oxidizer (UN hazard class 5.1), La(NO₃)₃·6H₂O participates in redox reactions:

Oxidation Reactions

-

With Organic Compounds : Facilitates oxidation of alcohols to ketones or carboxylic acids in acidic media .

-

Combustion Support : Enhances burning rates of combustible materials due to oxygen release .

Reduction Reactions

-

Hydrogen Gas (H₂) : At elevated temperatures (200–300°C), reduces to LaO(NO₃) intermediates .

-

Metal Hydrides : Forms lanthanum hydrides in non-aqueous solvents .

Stability and Reactivity

Hygroscopicity : Deliquesces in humid air, requiring anhydrous storage .

Incompatibilities :

Safety Data

| Hazard | Risk Level |

|---|---|

| Oxidizer | May intensify fires |

| Eye/Skin Contact | Severe irritation |

| Thermal Decomposition | Emits toxic NOₓ gases |

科学研究应用

Catalysis

Lanthanum(III) nitrate hexahydrate is widely used as a catalyst in various organic transformations:

- Chemoselective Deprotection : It facilitates the selective removal of protecting groups in organic synthesis, enhancing the efficiency of reactions involving acetonides and dithioacetals .

- Synthesis of α-Amino Nitriles : It has been employed in one-pot synthesis methods for α-amino nitriles, showcasing its utility in forming complex organic molecules .

- Cyclic and Acyclic Dithioacetals : The compound serves as a catalyst for the preparation of cyclic and acyclic dithioacetals, which are important intermediates in organic synthesis .

Thin Film Production

This compound is a precursor for the production of various thin films:

- Lanthanum Aluminate (LAO) : Used in the fabrication of LAO thin films, which are critical for applications in electronics and optoelectronics due to their high dielectric constant and stability .

- LaMnO₃ Coatings : It is utilized in electrochemical synthesis for producing LaMnO₃ thin film coatings on stainless steel substrates, relevant for energy storage devices .

Optical and Electronic Materials

The compound is integral in the development of advanced materials:

- Glass and Ceramics Additives : this compound is added to glass and ceramics to enhance thermal and optical properties, making it valuable in specialty glass production .

- Phosphors : It contributes to the creation of green phosphors used in LEDs and display technologies, improving color purity and brightness .

Water Treatment

This compound has shown efficacy in water treatment processes:

- Phosphate Binding : Its ability to bind with phosphates makes it useful for reducing phosphate levels in wastewater, thus preventing eutrophication in aquatic systems .

Metallurgy

In metallurgy, lanthanum compounds are employed to improve the properties of alloys:

- Alloying Agent : this compound can be used as an alloying agent to enhance the mechanical properties and corrosion resistance of metals .

Data Tables

Case Study 1: Catalytic Efficiency

A study published in Tetrahedron Letters demonstrated that this compound effectively catalyzes the chemoselective deprotection of acetonides under mild conditions, resulting in high yields with minimal side reactions. This showcases its potential for use in pharmaceutical applications where selectivity is crucial .

Case Study 2: Thin Film Applications

Research conducted on the electrochemical deposition of LaMnO₃ thin films revealed that using this compound as a precursor resulted in films with enhanced electrochemical performance, making them suitable for use in solid oxide fuel cells (SOFCs). The films exhibited improved conductivity and stability under operational conditions .

作用机制

The mechanism by which lanthanum nitrate hexahydrate exerts its effects varies depending on its application:

相似化合物的比较

Lanthanum(III) nitrate hexahydrate can be compared with other lanthanide nitrates, such as cerium nitrate hexahydrate and neodymium nitrate hexahydrate:

Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O): Similar in structure and reactivity but has distinct redox properties due to the variable oxidation states of cerium.

Neodymium Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O): Shares similar catalytic properties but differs in magnetic and optical characteristics.

Uniqueness: this compound is unique due to its high solubility, stability, and versatility in various chemical reactions and applications. Its ability to form stable complexes and nanoparticles makes it particularly valuable in research and industrial applications .

生物活性

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is a lanthanide compound with various applications in catalysis, materials science, and biological research. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and safety considerations.

- Molecular Formula : LaN₃O₉·6H₂O

- Molecular Weight : 433.01 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, alcohol, and acids

Biological Applications

This compound has been investigated for its biological properties in several areas:

- Neurotransmitter Release :

- Inflammation and Gastrointestinal Health :

- Catalytic Activity in Biological Systems :

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in biological systems:

- Acute Toxicity : The oral LD50 value is reported to be approximately 4500 mg/kg in rats, indicating low acute toxicity .

- Irritation Potential : It causes serious eye damage and skin irritation upon contact, necessitating careful handling .

- Sensitization : It is not classified as a respiratory or skin sensitizer, nor is it considered mutagenic or carcinogenic .

Case Studies and Research Findings

Several studies have focused on the effects of lanthanum compounds on biological systems:

- Study on Colitis :

- Neuropharmacological Effects :

Summary of Key Findings

| Property/Activity | Description |

|---|---|

| Neurotransmitter Release | Induces release from rat brain synaptosomes |

| Gastrointestinal Health | Stabilizes tight junctions during colitis |

| Catalytic Applications | Used in organic synthesis as a catalyst |

| Acute Toxicity | LD50 = 4500 mg/kg (rat) |

| Eye/Skin Irritation | Causes serious damage upon contact |

属性

CAS 编号 |

10277-43-7 |

|---|---|

分子式 |

H3LaNO4 |

分子量 |

219.934 g/mol |

IUPAC 名称 |

lanthanum;nitric acid;hydrate |

InChI |

InChI=1S/La.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

GVGQXUCQPFXDFR-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[La+3] |

规范 SMILES |

[N+](=O)(O)[O-].O.[La] |

沸点 |

259 °F at 760 mm Hg (NTP, 1992) |

熔点 |

104 °F (NTP, 1992) |

Key on ui other cas no. |

10277-43-7 |

物理描述 |

Lanthanum nitrate hexahydrate is a white crystalline solid. (NTP, 1992) |

Pictograms |

Oxidizer; Irritant |

溶解度 |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

产品来源 |

United States |

A: Lanthanum Nitrate Hexahydrate, with the molecular formula La(NO₃)₃·6H₂O, has a molecular weight of 433.01 g/mol. Characterization often involves techniques like X-ray diffraction (XRD) to analyze its crystal structure [, , , , ], Fourier-transform infrared spectroscopy (FTIR) to identify functional groups [, , , ], and thermogravimetric analysis (TGA) to study thermal decomposition behavior [, , ].

A: Lanthanum Nitrate Hexahydrate serves as a precursor material for synthesizing various nanoparticles. For instance, it's used in the sol-gel synthesis of Lanthanum-doped Zinc Oxide (ZnO) nanoparticles [] and Lanthanum Chromite-based oxides []. It's also used in the preparation of Lanthanum Oxide (La₂O₃) nanoparticles via homogeneous precipitation [].

A: Lanthanum Nitrate Hexahydrate exhibits Lewis acid catalytic properties [, ]. Researchers have explored its use as a catalyst in various organic reactions. It demonstrates high efficiency and selectivity in the solventless acetylation of alcohols and phenols with acetyl chloride under mild conditions [, , ]. Furthermore, it has been successfully employed in the protection of aliphatic alcohols and phenols with Hexamethyldisilazane at room temperature [].

A: Yes, Lanthanum Nitrate Hexahydrate is utilized in the fabrication of thin films for applications like solid oxide fuel cells (SOFCs). One study employed a low-power plasma spray method using a liquid solution precursor of Lanthanum Nitrate Hexahydrate to create a Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) cathode thin film [, ]. Additionally, researchers fabricated Lanthanum Aluminate (LaAlO₃) films on silicon substrates using a sol-gel process with Lanthanum Nitrate Hexahydrate as a starting material [, ].

A: Lanthanum Nitrate Hexahydrate is used as a dopant to improve the photocatalytic performance of materials like Titanium Dioxide (TiO₂) [, , ]. Doping TiO₂ with Lanthanum can enhance its photocatalytic activity by:

- Extending the photoabsorption edge into the visible light region [].

- Reducing the bandgap energy [].

- Inhibiting the recombination rate of photogenerated electron-hole pairs [].

A: Research suggests that Lanthanum Nitrate Hexahydrate, alongside other micronutrients, can influence the virulence of certain plant pathogenic bacteria. A study investigated the impact of Lanthanum Nitrate Hexahydrate on the growth, amino acid synthesis, and protein accumulation of bacterial pathogens causing wilt diseases in plants []. The study examined the effects of various concentrations of Lanthanum Nitrate Hexahydrate on these bacteria and found it could have inhibitory effects.

A: Yes, researchers have investigated the use of Lanthanum Nitrate Hexahydrate in photocatalytic materials for environmental remediation. One study focused on preparing Lanthanum-doped TiO₂/Bentonite composites for the photodegradation of cyanide in wastewater []. The results showed that doping with Lanthanum and controlling the roasting temperature could significantly enhance the photocatalytic degradation efficiency of the composite material.

ANone: The choice of alternatives depends heavily on the specific application. For example:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。